molecular formula C14H11NO2S B6606865 2-methanesulfonylbenzo[f]quinoline CAS No. 2839139-34-1

2-methanesulfonylbenzo[f]quinoline

Cat. No.: B6606865
CAS No.: 2839139-34-1
M. Wt: 257.31 g/mol
InChI Key: DXOOSRMGRURDFN-UHFFFAOYSA-N
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Description

2-Methanesulfonylbenzo[f]quinoline is a heterocyclic compound characterized by a benzene ring fused to a quinoline ring with a methanesulfonyl group attached. This compound has a molecular formula of C14H11NO2S and a molecular weight of 257.31 g/mol. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-methanesulfonylbenzo[f]quinoline, can be achieved through various methods. Some common synthetic routes include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

    Pfitzinger Reaction: This method uses isatin and an aromatic aldehyde in the presence of a base

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are gaining popularity. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylbenzo[f]quinoline undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

2-Methanesulfonylbenzo[f]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-methanesulfonylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Quinoline: A basic structure with a benzene ring fused to a pyridine ring.

    Quinolone: A derivative of quinoline with a carbonyl group at the 4-position.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom at a different position

Uniqueness: 2-Methanesulfonylbenzo[f]quinoline is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

IUPAC Name

2-methylsulfonylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-18(16,17)11-8-13-12-5-3-2-4-10(12)6-7-14(13)15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOOSRMGRURDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CC3=CC=CC=C32)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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